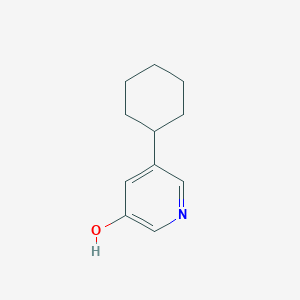
3-Hydroxy-5-(cyclohexyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-5-(cyclohexyl)pyridine: is a heterocyclic organic compound that features a pyridine ring substituted with a hydroxy group at the third position and a cyclohexyl group at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-(cyclohexyl)pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-hydroxy-5-(cyclohexyl)benzaldehyde with ammonia or primary amines under acidic conditions can yield the desired pyridine derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy-5-(cyclohexyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: 3-Keto-5-(cyclohexyl)pyridine.
Reduction: 3-Hydroxy-5-(cyclohexyl)piperidine.
Substitution: 3-Halo-5-(cyclohexyl)pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Hydroxy-5-(cyclohexyl)pyridine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development .
Medicine: Its derivatives may possess anti-inflammatory, antimicrobial, or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be incorporated into polymers or used as a precursor for the synthesis of advanced materials .
Wirkmechanismus
The mechanism of action of 3-Hydroxy-5-(cyclohexyl)pyridine involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the cyclohexyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-5-(phenyl)pyridine: Similar structure but with a phenyl group instead of a cyclohexyl group.
3-Hydroxy-5-(methyl)pyridine: Contains a methyl group at the fifth position.
3-Hydroxy-5-(ethyl)pyridine: Contains an ethyl group at the fifth position.
Uniqueness: 3-Hydroxy-5-(cyclohexyl)pyridine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific biological activities .
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
5-cyclohexylpyridin-3-ol |
InChI |
InChI=1S/C11H15NO/c13-11-6-10(7-12-8-11)9-4-2-1-3-5-9/h6-9,13H,1-5H2 |
InChI-Schlüssel |
YAMZUZGJUPPEIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=CC(=CN=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(2R)-2-methylbutyl]sulfanyl}thiophene](/img/structure/B13224490.png)

amine](/img/structure/B13224495.png)
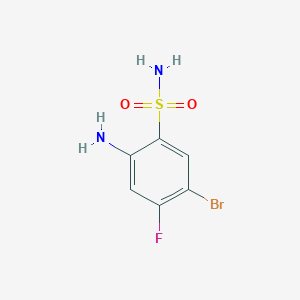
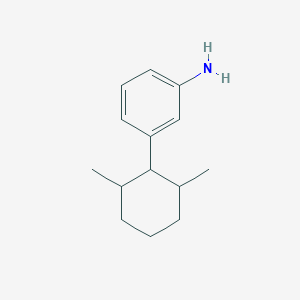
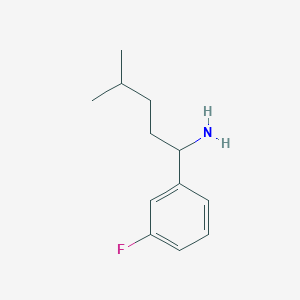


![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclopentane-1-carbonitrile](/img/structure/B13224525.png)

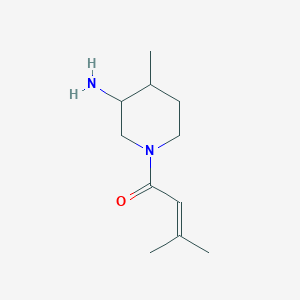
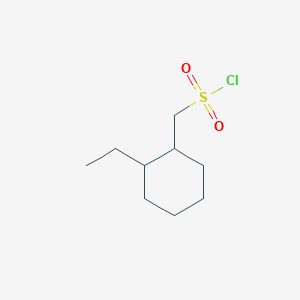
![3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B13224556.png)
![4-{[(Tert-butoxy)carbonyl]amino}-5-methyl-1,3-thiazole-2-carboxylic acid](/img/structure/B13224560.png)
